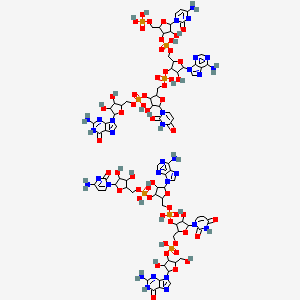
Ridostin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ridostin is a complex oligonucleotide, composed of repeating units of ribonucleotides: guanosine, uridine, adenosine, and cytidine. This compound is significant in various biochemical and molecular biology applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ridostin typically involves solid-phase synthesis techniques. This method allows for the sequential addition of ribonucleotides to a growing chain, ensuring precise control over the sequence and length of the oligonucleotide. The process involves:
Activation of Ribonucleotides: Each ribonucleotide is chemically activated to facilitate its attachment to the growing chain.
Coupling Reaction: The activated ribonucleotide is coupled to the 5’-hydroxyl group of the preceding nucleotide.
Deprotection: Protective groups are removed to expose reactive sites for subsequent coupling reactions.
Cleavage and Purification: The completed oligonucleotide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated synthesizers are employed to streamline the process, ensuring high yield and purity. Quality control measures, such as mass spectrometry and HPLC, are implemented to verify the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanosine and adenosine residues.
Reduction: Reduction reactions can occur at the uridine and cytidine residues.
Substitution: Nucleophilic substitution reactions can modify the ribonucleotide bases, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Nucleophiles: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can produce 8-oxoguanosine, while reduction of cytidine can yield dihydrouridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ridostin is used as a model compound to study the properties and behavior of oligonucleotides. It serves as a reference for developing new synthetic methods and understanding nucleotide interactions.
Biology
In biological research, this compound is employed in studies of RNA structure and function. It is used to investigate the mechanisms of RNA folding, hybridization, and interactions with proteins.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of RNA-based drugs and as a tool for gene silencing and regulation.
Industry
In the industrial sector, this compound is utilized in the production of diagnostic assays and as a component in various biotechnological applications.
Wirkmechanismus
The mechanism of action of Ridostin involves its interaction with specific molecular targets, such as RNA-binding proteins and enzymes. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various cellular processes. The pathways involved include RNA interference, gene regulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rGuo-P-rCyd-P-rAdo-P-rUrd: A shorter oligonucleotide with similar properties but reduced complexity.
rAdo-P-rUrd-P-rCyd-P-rGuo: Another oligonucleotide with a different sequence, affecting its interactions and stability.
Uniqueness
The uniqueness of Ridostin lies in its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable secondary structures and interact with a wide range of molecular targets makes it a valuable tool in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
112279-02-4 |
|---|---|
Molekularformel |
C76H97N30O55P7 |
Molekulargewicht |
2527.583 |
IUPAC-Name |
[3-[[3-[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C38H49N15O29P4.C38H48N15O26P3/c39-16-1-3-50(37(61)46-16)33-22(57)25(13(77-33)6-72-83(63,64)65)80-85(68,69)75-8-15-27(24(59)35(79-15)52-10-44-18-28(40)42-9-43-29(18)52)82-86(70,71)74-7-14-26(23(58)34(78-14)51-4-2-17(54)47-38(51)62)81-84(66,67)73-5-12-20(55)21(56)32(76-12)53-11-45-19-30(53)48-36(41)49-31(19)60;39-16-1-3-50(37(62)46-16)32-21(57)20(56)13(74-32)6-70-80(64,65)79-27-15(76-34(24(27)60)52-10-44-18-28(40)42-9-43-29(18)52)8-72-82(68,69)78-26-14(75-33(23(26)59)51-4-2-17(55)47-38(51)63)7-71-81(66,67)77-25-12(5-54)73-35(22(25)58)53-11-45-19-30(53)48-36(41)49-31(19)61/h1-4,9-15,20-27,32-35,55-59H,5-8H2,(H,66,67)(H,68,69)(H,70,71)(H2,39,46,61)(H2,40,42,43)(H,47,54,62)(H2,63,64,65)(H3,41,48,49,60);1-4,9-15,20-27,32-35,54,56-60H,5-8H2,(H,64,65)(H,66,67)(H,68,69)(H2,39,46,62)(H2,40,42,43)(H,47,55,63)(H3,41,48,49,61) |
InChI-Schlüssel |
OIMSZUDJRCJRFX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=CN=C5N)COP(=O)(O)OC6C(OC(C6O)N7C=CC(=O)NC7=O)COP(=O)(O)OC8C(OC(C8O)N9C=NC1=C9NC(=NC1=O)N)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=NC1=C9NC(=NC1=O)N)O)O)O |
Synonyme |
ridostin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















